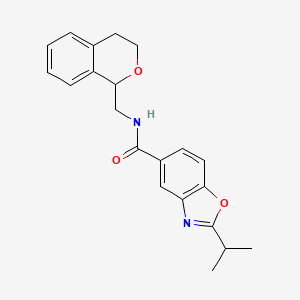![molecular formula C16H17ClN2 B3818742 (2E)-N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-phenylprop-2-en-1-amine](/img/structure/B3818742.png)
(2E)-N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-phenylprop-2-en-1-amine
説明
(2E)-N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-phenylprop-2-en-1-amine, also known as LY341495, is a selective antagonist of the mGluR2 receptor. This chemical compound is widely used in scientific research as a tool to study the role of mGluR2 receptors in various physiological processes.
作用機序
(2E)-N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-phenylprop-2-en-1-amine acts as a selective antagonist of the mGluR2 receptor. The compound binds to the receptor and prevents the activation of downstream signaling pathways. This results in a decrease in neurotransmitter release and synaptic plasticity.
Biochemical and Physiological Effects:
The blockade of mGluR2 receptors by this compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound can reduce the release of glutamate, GABA, and dopamine in the brain. This can lead to a decrease in anxiety, depression, and drug-seeking behavior.
実験室実験の利点と制限
The use of (2E)-N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-phenylprop-2-en-1-amine in lab experiments has several advantages and limitations. The compound is highly selective for the mGluR2 receptor and does not interact with other receptors. This makes it an ideal tool for studying the role of mGluR2 receptors in various physiological processes. However, the compound has a short half-life and is rapidly metabolized in vivo. This can make it difficult to achieve consistent results in experiments.
将来の方向性
There are several future directions for the use of (2E)-N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-phenylprop-2-en-1-amine in scientific research. One direction is to study the role of mGluR2 receptors in various neurological disorders, such as schizophrenia, Alzheimer's disease, and Parkinson's disease. Another direction is to develop new compounds that are more potent and selective for the mGluR2 receptor. Additionally, future research can focus on developing new methods to deliver the compound to specific regions of the brain to achieve more targeted effects.
Conclusion:
In conclusion, this compound is a selective antagonist of the mGluR2 receptor that is widely used in scientific research. The compound has several advantages and limitations for lab experiments and has various biochemical and physiological effects. Future research can focus on studying the role of mGluR2 receptors in various neurological disorders and developing new compounds that are more potent and selective for the receptor.
科学的研究の応用
(2E)-N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-phenylprop-2-en-1-amine is widely used in scientific research as a tool to study the role of mGluR2 receptors in various physiological processes. The mGluR2 receptor is a G protein-coupled receptor that is expressed in various regions of the brain, including the cortex, hippocampus, and striatum. The receptor plays an important role in regulating neurotransmitter release and synaptic plasticity.
特性
IUPAC Name |
(E)-N-[(6-chloropyridin-3-yl)methyl]-N-methyl-3-phenylprop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2/c1-19(13-15-9-10-16(17)18-12-15)11-5-8-14-6-3-2-4-7-14/h2-10,12H,11,13H2,1H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEFIRPMBQXKCA-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)CC2=CN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-methoxyethyl)-4-[4-(methylsulfonyl)benzyl]morpholine](/img/structure/B3818660.png)
![1-[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-methyl-N-(3-thienylmethyl)methanamine](/img/structure/B3818663.png)
![ethyl 1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylate](/img/structure/B3818665.png)
![ethyl 1'-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-1,4'-bipiperidine-3-carboxylate](/img/structure/B3818674.png)
![4-ethyl-2-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-(4-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B3818690.png)

![7-(3,4-difluorobenzyl)-2-[3-(methylthio)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818700.png)
![3-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methoxyquinazolin-4(3H)-one](/img/structure/B3818704.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3818713.png)
![N-[3-(2-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}-2-oxoethoxy)phenyl]propanamide](/img/structure/B3818718.png)

![2-[1-benzyl-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B3818738.png)
![3-(1,3-benzothiazol-2-yl)-N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B3818745.png)
![2-(2-ethoxybenzyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3818751.png)